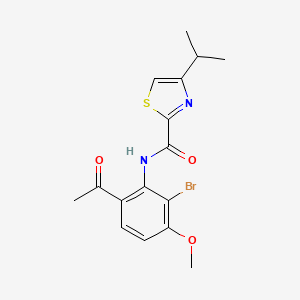![molecular formula C9H18O4 B13926572 3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL CAS No. 101563-40-0](/img/structure/B13926572.png)
3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol is an organic compound with the molecular formula C9H18O4 It is a derivative of 1,3-dioxane, a six-membered heterocyclic compound containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol typically involves the reaction of 1,3-dioxane derivatives with appropriate reagents. One common method is the Grignard addition-acylation method, where (1,3-Dioxan-2-ylethyl)magnesium bromide is used as a key intermediate . This intermediate can be reacted with propargylic ammonium salts to yield the desired product.
Industrial Production Methods
Industrial production methods for 3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and alkoxides (RO-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol is unique due to its specific functional groups and chemical properties
Eigenschaften
CAS-Nummer |
101563-40-0 |
|---|---|
Molekularformel |
C9H18O4 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol |
InChI |
InChI=1S/C9H18O4/c10-4-1-5-11-8-3-9-12-6-2-7-13-9/h9-10H,1-8H2 |
InChI-Schlüssel |
BVIPOYHEZUXXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)CCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


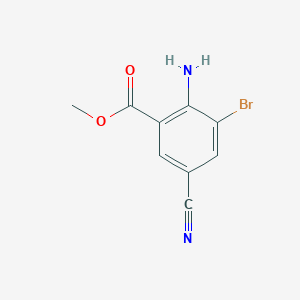
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
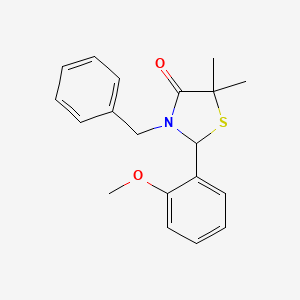

![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
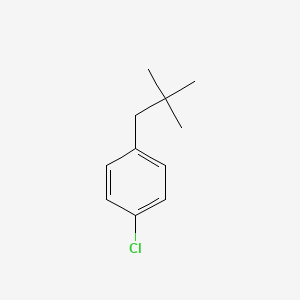
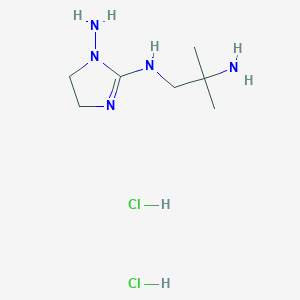
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
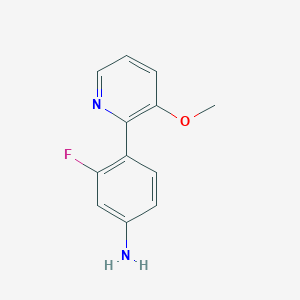

![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
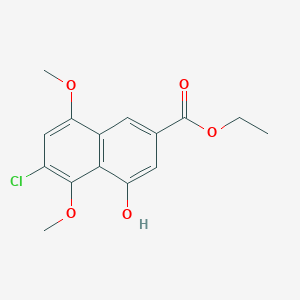
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
